molecular formula C8H9N3O B2632586 5-amino-1-methyl-1H-indazol-3-ol CAS No. 927435-46-9

5-amino-1-methyl-1H-indazol-3-ol

Cat. No.: B2632586
CAS No.: 927435-46-9
M. Wt: 163.18
InChI Key: PZCNZZIAHFPXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-indazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

5-amino-1-methyl-1H-indazol-3-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of protein kinases, which are enzymes that play a crucial role in regulating cellular processes such as growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways and exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indazole: Lacks the amino group at the 5-position, which may result in different biological activities.

    5-nitro-1-methyl-1H-indazole:

Uniqueness

5-amino-1-methyl-1H-indazol-3-ol is unique due to the presence of both the amino and methyl groups, which contribute to its specific chemical and biological properties. The amino group at the 5-position allows for various substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-amino-1-methyl-2H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7-3-2-5(9)4-6(7)8(12)10-11/h2-4H,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCNZZIAHFPXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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